methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound is particularly notable for its role as an intermediate in the synthesis of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .
Preparation Methods
The synthesis of methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction typically occurs under reflux conditions in methanol, yielding the desired indole derivative in good yield. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate involves its role as an intermediate in the synthesis of Alectinib. Alectinib inhibits the activity of anaplastic lymphoma kinase (ALK) by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation . This inhibition leads to reduced cell proliferation and induces apoptosis in ALK-positive cancer cells.
Comparison with Similar Compounds
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against Coxsackie B4 virus.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Alectinib, a crucial drug for treating ALK-positive non-small cell lung cancer .
Biological Activity
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₃₁H₃₈N₄O₃ |
Molecular Weight | 502.67 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. This activation can lead to increased expression of antioxidant proteins and detoxifying enzymes, contributing to its potential therapeutic effects in inflammatory diseases .
- G Protein-Coupled Receptor (GPCR) Modulation : Research indicates that related compounds affect GPCR signaling pathways, which are crucial for numerous physiological processes. These interactions can modulate intracellular calcium levels and influence smooth muscle contraction, potentially impacting conditions such as asthma and cardiovascular diseases .
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity, making it a candidate for treating various inflammatory disorders. Its ability to inhibit pro-inflammatory cytokines suggests potential utility in conditions like rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antioxidant Activity : By enhancing Nrf2 activation, the compound reduces oxidative stress markers in vitro and in vivo.
- Anti-cancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of methyl 6-cyano derivatives on a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
Properties
IUPAC Name |
methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O3/c1-5-22-7-8-23(19-27(22)35-12-10-24(11-13-35)34-14-16-38-17-15-34)31(2,3)29-28(30(36)37-4)25-9-6-21(20-32)18-26(25)33-29/h6-9,18-19,24,33H,5,10-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKBMUWTFXDGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC)N4CCC(CC4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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